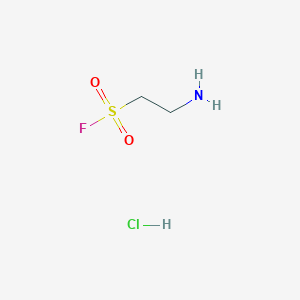

2-Aminoethane-1-sulfonyl fluoride hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminoethane-1-sulfonyl fluoride hydrochloride, also known as AEBSF·HCl, is a chemical compound frequently used in scientific research as an inhibitor of serine proteases. It has a CAS Number of 1169199-27-2 and a molecular weight of 163.6 .

Molecular Structure Analysis

The InChI code for this compound is1S/C2H6FNO2S.ClH/c3-7(5,6)2-1-4;/h1-2,4H2;1H . This indicates that the molecule is composed of 2 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, 1 sulfur atom, and 1 chloride atom . Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 163.6 . It is stored at a temperature of 4 degrees Celsius . Unfortunately, other physical and chemical properties such as density, melting point, and boiling point were not available in the search results.Scientific Research Applications

SuFEx Click Chemistry

Sulfonyl fluorides, including compounds like 2-Aminoethane-1-sulfonyl fluoride hydrochloride, play a significant role in SuFEx click chemistry. This chemistry involves creating stable sulfonate connections, which are important in synthesizing various chemical modules like isoxazole-5-sulfonyl fluorides and 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides (Smedley et al., 2018).

Synthesis of Novel Compounds

The compound is instrumental in synthesizing novel chemicals, such as 1,2,4-thiadiazinane 1,1-dioxides, from β-aminoethane sulfonamides, crucial in medicinal chemistry and other disciplines (Khumalo et al., 2018).

Aliphatic Sulfonyl Fluorides Synthesis

Research has also focused on developing efficient synthetic methods to expand the toolkit of sulfonyl fluorides, including those derived from this compound. These methods are crucial in chemical biology and molecular pharmacology (Xu et al., 2019).

Electrochemical Oxidative Coupling

Electrochemical approaches have been developed to prepare sulfonyl fluorides using thiols or disulfides, with broad substrate scopes. This method is environmentally benign and showcases the versatility of sulfonyl fluorides in various applications (Laudadio et al., 2019).

Development of New Chemical Hubs

Sulfonyl fluorides, including this compound derivatives, are used to create new chemical hubs like β-chloro alkenylsulfonyl fluorides. These hubs have versatile reactivities, proving significant in drug discovery and ligation chemistry (Nie et al., 2021).

Radical-Based Methodologies

Radical-based methodologies are emerging for the synthesis of sulfonyl fluorides, expanding the diversity of click partners in medicinal chemistry contexts. This includes the synthesis of peptido sulfonyl fluorides from alkene feedstocks (Erchinger et al., 2023).

Mechanism of Action

Target of Action

The primary targets of 2-Aminoethane-1-sulfonyl fluoride hydrochloride are serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

This compound irreversibly inhibits serine proteases by reacting with the hydroxyl group in the active site of these enzymes . This interaction prevents the enzymes from catalyzing their respective reactions, leading to a change in the biochemical processes they are involved in .

Biochemical Pathways

By inhibiting serine proteases, this compound affects several biochemical pathways. For instance, it can disrupt the digestion process, hinder the immune response, affect blood coagulation, and alter cell signaling pathways . The downstream effects of these disruptions depend on the specific protease being inhibited and the biological process it is involved in .

Pharmacokinetics

Like other small molecules, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, determining its effectiveness in inhibiting serine proteases .

Result of Action

The molecular and cellular effects of this compound’s action are the inhibition of serine proteases and the subsequent disruption of the biological processes they are involved in . This can lead to various physiological effects, depending on the specific proteases being inhibited .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could affect the compound’s stability, while the presence of other molecules could compete with the compound for binding to serine proteases .

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These statements provide guidance on how to handle the compound safely.

Properties

IUPAC Name |

2-aminoethanesulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6FNO2S.ClH/c3-7(5,6)2-1-4;/h1-2,4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYBPWSRDARZHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169199-27-2 |

Source

|

| Record name | 2-aminoethane-1-sulfonyl fluoride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide hydrobromide](/img/structure/B2374351.png)

![N-[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2374352.png)

![1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole](/img/structure/B2374357.png)